molecular formula C14H18BrNO4S B2436781 N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide CAS No. 2094353-82-7

N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide

Cat. No. B2436781
CAS RN: 2094353-82-7
M. Wt: 376.27
InChI Key: BIWCHWBEUYISMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BME-001 and has been studied for its potential use in treating various medical conditions.

Mechanism Of Action

The mechanism of action of BME-001 is not fully understood. However, studies have shown that BME-001 can interact with various proteins and enzymes in cells, which can lead to changes in gene expression and cellular signaling pathways. These changes can ultimately lead to the biological effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that BME-001 can have various biochemical and physiological effects. BME-001 has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of cancer cells. BME-001 has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using BME-001 in lab experiments is its potential pharmacological properties. BME-001 has been shown to have anti-inflammatory and anti-cancer properties, which can be useful in studying these medical conditions. However, one limitation of using BME-001 in lab experiments is its potential toxicity. Studies have shown that BME-001 can be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for research on BME-001. One area of research could focus on optimizing the synthesis of BME-001 to improve its yield and purity. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of BME-001 in animal models. This information could be useful in designing clinical trials for BME-001. Additionally, future research could focus on studying the potential use of BME-001 in treating other medical conditions, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of BME-001 involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-2-(2-methanesulfonylethoxy)benzaldehyde, which is then reacted with N-methylprop-2-enamine in the presence of a catalyst to form BME-001. The synthesis of BME-001 has been optimized to yield high purity and high yield.

Scientific Research Applications

BME-001 has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential use as an anti-inflammatory agent. Studies have shown that BME-001 can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. BME-001 has also been studied for its potential use in treating cancer. Studies have shown that BME-001 can induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[[3-bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-4-13(17)16(2)10-11-6-5-7-12(15)14(11)20-8-9-21(3,18)19/h4-7H,1,8-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWCHWBEUYISMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC=C1)Br)OCCS(=O)(=O)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.